In Vivo Mammary Tumor Regression Potency: Perillyl Alcohol vs. d-Limonene
Perillyl alcohol is considerably more potent than its parent compound d-limonene against in vivo rat mammary tumor models [1]. This differential potency was a primary driver for POH's selection as the clinical development candidate at the National Cancer Institute over limonene, as the projected effective human dose of limonene (~1000 mg/kg/day) would require administration of over 80 mL of oily volatile liquid daily—a prohibitive formulation burden—whereas POH's greater potency enabled potentially effective systemic concentrations at substantially lower doses [2].
| Evidence Dimension | In vivo antitumor potency (rat mammary tumor model) |
|---|---|
| Target Compound Data | Considerably more potent than limonene |
| Comparator Or Baseline | d-Limonene (parent monoterpene, unsubstituted) |
| Quantified Difference | Substantially greater potency; limonene required ~1000 mg/kg/day extrapolated human dose vs. POH enabling lower dosing |
| Conditions | Chemically induced rat mammary tumor regression model (in vivo) |
Why This Matters
POH's greater in vivo potency directly translates to practical dose reduction and formulation feasibility, enabling clinical development where limonene proved impractical.
- [1] Haag JD, Gould MN. Mammary carcinoma regression induced by perillyl alcohol, a hydroxylated analog of limonene. Cancer Chemother Pharmacol. 1994;34(6):477-83. View Source
- [2] Phillips LR, et al. Pharmacokinetics of active drug metabolites after oral administration of perillyl alcohol, an investigational antineoplastic agent, to the dog. Drug Metab Dispos. 1995 Jul;23(7):676-80. View Source
